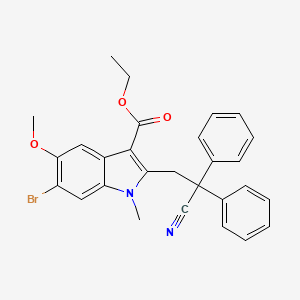![molecular formula C22H18N2O4 B11548932 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11548932.png)
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or a ketone. This compound is characterized by its unique structure, which includes a nitrophenyl group and a methylbenzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate typically involves the condensation of 4-methylbenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then esterified with 3-methylbenzoic acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
化学反応の分析
Types of Reactions
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways .
類似化合物との比較
Similar Compounds
4-[(E)-[(4-Methoxyphenyl)imino]methyl]-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: Similar Schiff base with different substituents.
2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol: Another Schiff base with a methoxy group instead of a nitro group.
Uniqueness
4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 3-methylbenzoate is unique due to its combination of a nitrophenyl group and a methylbenzoate ester. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H18N2O4/c1-15-6-9-19(10-7-15)23-14-17-8-11-21(20(13-17)24(26)27)28-22(25)18-5-3-4-16(2)12-18/h3-14H,1-2H3 |
InChIキー |
KAARRSPGPBSGIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11548859.png)
![5-acetyl-2-amino-6-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carbonitrile](/img/structure/B11548861.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11548862.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11548864.png)
![2-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11548865.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11548867.png)
![N',N'''-1,3-phenylenebis[N-(2-fluorobenzyl)urea]](/img/structure/B11548874.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11548877.png)
![(3E)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11548882.png)
![(2,5-Dimethoxyphenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B11548887.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548895.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11548902.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide](/img/structure/B11548904.png)
